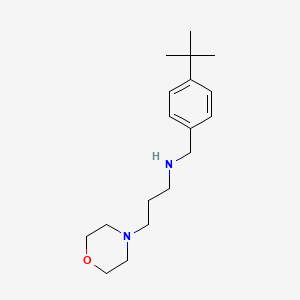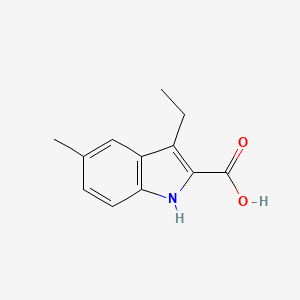
(4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound that features a morpholine ring and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the reaction of 4-tert-butylbenzyl chloride with 3-morpholinopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the morpholine ring or the benzyl group, potentially leading to the formation of secondary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the tert-butyl group provides steric hindrance but also stability.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine ring can interact with biological macromolecules, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
- (4-tert-Butyl-benzyl)-(2-morpholin-4-yl-ethyl)-amine
- (4-tert-Butyl-benzyl)-(4-morpholin-4-yl-butyl)-amine
Comparison:
- Structural Differences: The position and length of the alkyl chain connecting the morpholine ring to the benzyl group can vary, leading to differences in chemical reactivity and biological activity.
- Uniqueness: (4-tert-Butyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to its specific chain length and the presence of the tert-butyl group, which can influence its steric and electronic properties, making it suitable for specific applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
436087-00-2 |
|---|---|
Molekularformel |
C18H32N2O+2 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
(4-tert-butylphenyl)methyl-(3-morpholin-4-ium-4-ylpropyl)azanium |
InChI |
InChI=1S/C18H30N2O/c1-18(2,3)17-7-5-16(6-8-17)15-19-9-4-10-20-11-13-21-14-12-20/h5-8,19H,4,9-15H2,1-3H3/p+2 |
InChI-Schlüssel |
QHOWYYMIZRKELF-UHFFFAOYSA-P |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCCCN2CCOCC2 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C[NH2+]CCC[NH+]2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)




![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)


![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)



